N-(2,5-dimethoxyphenyl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
Description
N-(2,5-dimethoxyphenyl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a heterocyclic compound featuring a fused [1,2,4]triazolo[4,3-b]pyridazine core. Key structural elements include:
- Pyridin-2-yl substituent: A nitrogen-containing aromatic group at the 3-position, which may enhance binding affinity to biological targets via hydrogen bonding or coordination.
- Thioacetamide linkage: A sulfur-containing bridge at the 6-position, contributing to redox activity and nucleophilic reactivity.
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O3S/c1-28-13-6-7-16(29-2)15(11-13)22-18(27)12-30-19-9-8-17-23-24-20(26(17)25-19)14-5-3-4-10-21-14/h3-11H,12H2,1-2H3,(H,22,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBKYDTSYHMHKKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN3C(=NN=C3C4=CC=CC=N4)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-dimethoxyphenyl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a complex organic compound that has garnered interest due to its potential biological activities. This compound features a distinctive structure that includes a dimethoxyphenyl group and a triazolo-pyridazine moiety, which may confer unique pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 500.6 g/mol. The structural components include:
- Dimethoxyphenyl group : Contributes to lipophilicity and potential interactions with biological membranes.
- Triazolo-pyridazine moiety : Known for various biological activities including antimicrobial and anticancer properties.
Biological Activity Overview
Research has indicated that compounds containing triazole and pyridazine structures often exhibit significant biological activities, including:
- Antimicrobial activity : Several studies have shown that derivatives of triazoles possess potent antibacterial and antifungal properties.
- Anticancer effects : Compounds with similar scaffolds have been reported to inhibit cancer cell proliferation in various types of cancer.
Antimicrobial Activity
A study evaluating various triazole derivatives found that those with pyridine substitutions demonstrated enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli. The IC50 values for these compounds ranged from 1.5 to 10 µM, indicating significant potency compared to standard antibiotics .
Anticancer Potential
In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. For instance:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 5.0 |
| MCF7 (breast cancer) | 7.5 |
| A549 (lung cancer) | 8.0 |
These findings suggest that the compound may interfere with cellular proliferation mechanisms .
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of DNA synthesis : Similar compounds have been shown to disrupt DNA replication in bacterial cells.
- Induction of apoptosis : In cancer cells, the compound may trigger programmed cell death pathways through mitochondrial dysfunction or activation of caspases.
Toxicity Studies
Preliminary toxicity assessments indicate that this compound exhibits low cytotoxicity towards normal human cells (HEK293), with an IC50 greater than 50 µM . This suggests a favorable therapeutic index for potential drug development.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of N-(2,5-dimethoxyphenyl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is , with a molecular weight of 371.4 g/mol. The compound features a triazole ring fused with a pyridazine structure, which contributes to its biological activity and interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the potential of compounds containing the triazole-pyridazine framework as selective inhibitors for various kinases involved in cancer progression. For instance, derivatives of this compound have been shown to inhibit c-Met kinases effectively, which are implicated in tumor growth and metastasis. One notable compound in this class demonstrated an IC50 value as low as 0.005 µM against c-Met kinases, indicating potent activity suitable for further preclinical development in cancer therapeutics .
Antimicrobial Properties
The triazole moiety is well-known for its antimicrobial properties. Research has indicated that compounds similar to this compound exhibit significant antibacterial and antifungal activities. For example, derivatives have been tested against Mycobacterium tuberculosis and other pathogens, showing promising results that warrant further exploration .
Neuroprotective Effects
Emerging data suggest that certain derivatives may possess neuroprotective effects. The presence of the pyridine and triazole rings could enhance the interaction with neuroreceptors or enzymes involved in neurodegenerative diseases. This potential has led to investigations into their use for conditions such as Alzheimer's disease and other cognitive impairments .
Synthetic Approaches
The synthesis of this compound involves several steps including:
- Formation of Triazole Ring : Utilizing azides and alkynes through click chemistry to form the triazole structure.
- Pyridazine Synthesis : Employing hydrazine derivatives with carbonyl compounds to create the pyridazine core.
- Final Coupling : The final step typically involves coupling reactions where the thioacetamide group is introduced to the triazole-pyridazine framework .
Case Studies and Research Findings
Chemical Reactions Analysis
Nucleophilic Substitution at the Thioether Group
The sulfur atom in the thioacetamide moiety serves as a nucleophilic site for alkylation or arylation reactions.
| Reaction Type | Reagents/Conditions | Products Formed | Key Observations |
|---|---|---|---|
| Alkylation | Alkyl halides (R-X), K₂CO₃, DMF | S-Alkylated derivatives | Steric hindrance from adjacent pyridazine ring influences regioselectivity |
| Arylation | Aryl boronic acids, Cu catalyst | Biaryl thioethers | Requires palladium-copper co-catalysis for cross-coupling |
Oxidation Reactions
The thioether group undergoes oxidation to sulfoxides or sulfones under controlled conditions:
| Oxidizing Agent | Conditions | Product | Selectivity Notes |
|---|---|---|---|
| H₂O₂ (30%) | Acetic acid, 50°C, 2h | Sulfoxide (R-S(=O)-) | Forms diastereomeric mixture |
| KMnO₄ | Acidic aqueous solution | Sulfone (R-SO₂-) | Complete conversion in ≤4h |
Steric factors from the triazolo[4,3-b]pyridazine ring significantly impact oxidation rates, with bulkier substituents slowing reaction kinetics.
Reduction Reactions
Key reducible groups include the nitro (if present) and pyridazine moieties:
| Target Group | Reducing Agent | Conditions | Product |
|---|---|---|---|
| Pyridazine ring | H₂, Pd/C (10%) | Ethanol, 60°C, 5 atm | Partially saturated pyridazine |
| Amide bond | LiAlH₄ | Dry THF, reflux | Amine derivative |
The dimethoxyphenyl group remains inert under standard reduction conditions, preserving aromaticity.
Hydrolysis Reactions
The acetamide group undergoes hydrolysis under acidic or basic conditions:
| Condition | Reagents | Product | Yield Optimization |
|---|---|---|---|
| Acidic | HCl (6M), reflux | Carboxylic acid | 82-89% yield after 8h |
| Basic | NaOH (2M), EtOH/H₂O | Sodium carboxylate | Faster kinetics (≤3h) but lower purity |
Ring Functionalization
The triazole-pyridazine core participates in electrophilic substitution:
| Reaction | Electrophile | Position Modified | Catalytic Requirements |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | C-7 of pyridazine | Requires FeCl₃ as catalyst |
| Halogenation | Cl₂, AlCl₃ | C-3 of triazole | Limited by ring electron deficiency |
Biological Activation Pathways
Though not direct chemical reactions, the compound undergoes metabolic transformations in vivo:
Stability Under Environmental Conditions
Critical degradation pathways include:
| Stressor | Degradation Pathway | Half-Life (25°C) | Stabilization Strategies |
|---|---|---|---|
| UV light (254 nm) | C-S bond cleavage | 48h | Amber glass storage |
| pH >9.0 | Hydrolysis of triazole ring | 12h | Buffer to pH 6-7 |
This reactivity profile enables strategic modifications for drug development, particularly in optimizing pharmacokinetic properties while maintaining the triazole-pyridazine scaffold's kinase inhibitory activity . Recent studies highlight its potential as a precursor for PET radiotracers via ¹⁸F-fluorination at the dimethoxyphenyl ring, though this requires further optimization of radiochemical yields.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound’s properties are contextualized below against related heterocyclic derivatives, with emphasis on substituent effects and reactivity trends.
Core Heterocycle Modifications
Key Observations :
- The 6-carboxy group in triazine derivatives significantly increases acidity compared to pyrimidines, highlighting the electronic influence of the heterocyclic core .
- In the target compound, the 6-thioacetamide substituent likely reduces acidity relative to carboxy analogs but introduces sulfur-based reactivity (e.g., nucleophilic substitution or oxidation).
Substituent Effects on Reactivity
6-Position Modifications :
- Carboxy group (triazine analogs) : Enhances stability in aqueous ammonia, forming ammonium salts .
- Thioacetamide (target compound) : The thioether linkage may undergo oxidation to sulfoxide/sulfone derivatives, altering electronic properties. Acetamide hydrolysis could yield a free thiol or carboxylic acid under extreme conditions.
- Methylthio (triazine analogs) : Alkylation of sulfur reduces acidity, preventing salt formation with ammonia or hydrazine .
Physicochemical and Pharmacological Implications
- Stability : The thioacetamide linkage may render the compound prone to metabolic oxidation (e.g., cytochrome P450-mediated), whereas carboxy-substituted analogs exhibit higher metabolic stability.
- Biological Activity : While direct data are unavailable, the pyridinyl and triazolopyridazine motifs are associated with kinase inhibition (e.g., JAK2 or EGFR targets). The dimethoxyphenyl group may modulate selectivity compared to simpler aryl substituents.
Preparation Methods
Pyridazine Ring Formation
The triazolopyridazine scaffold is synthesized via cyclocondensation of 3-hydrazinylpyridazine with pyridine-2-carbonitrile (Scheme 1).
Procedure :
- 3-Hydrazinylpyridazine (3) : React pyridazine-3-carboxylic acid (1) with thionyl chloride to form the acid chloride, followed by treatment with hydrazine hydrate in THF at 0°C (Yield: 88%).
- Cyclocondensation : Heat 3 with pyridine-2-carbonitrile (4) in acetic acid at 120°C for 12 hr. The reaction proceeds via [3+2] cycloaddition to yield 3-(pyridin-2-yl)-triazolo[4,3-b]pyridazine (5) (Yield: 76%).
Analytical Data :
Thiol Group Introduction
6-Chloro Intermediate (6) : Treat 5 with phosphorus oxychloride at reflux to install a chlorine at position 6 (Yield: 92%).
Thiolation : React 6 with thiourea in ethanol/water (3:1) at 80°C for 6 hr, followed by alkaline hydrolysis to yield 3-(pyridin-2-yl)-triazolo[4,3-b]pyridazin-6-thiol (7) (Yield: 85%).
Analytical Data :
- 7 : m.p. 189–191°C; $$ ^1H $$-NMR (DMSO-$$ d_6 $$): δ 13.45 (s, 1H, SH), 9.08 (d, J = 5.1 Hz, 1H), 8.73 (d, J = 4.8 Hz, 1H), 8.30 (td, J = 7.8, 1.8 Hz, 1H), 7.93 (m, 2H), 7.62 (ddd, J = 7.5, 4.8, 1.2 Hz, 1H).
Preparation of N-(2,5-Dimethoxyphenyl)-2-Chloroacetamide
Acylation of 2,5-Dimethoxyaniline
Procedure :
- Dissolve 2,5-dimethoxyaniline (8) (10.0 g, 59.5 mmol) in acetone (150 mL) and water (50 mL) at 0°C.
- Add sodium acetate (8.0 g, 97.5 mmol) followed by chloroacetyl chloride (7.5 mL, 95.2 mmol) dropwise over 30 min.
- Stir at 0°C for 1 hr, separate the organic layer, concentrate, and recrystallize from methanol to obtain N-(2,5-dimethoxyphenyl)-2-chloroacetamide (9) (Yield: 89%).
Analytical Data :
- 9 : m.p. 140–142°C; $$ ^1H $$-NMR (CDCl$$3 $$): δ 7.52 (d, J = 3.0 Hz, 1H, H-6), 7.12 (dd, J = 9.0, 3.0 Hz, 1H, H-4), 6.85 (d, J = 9.0 Hz, 1H, H-3), 4.18 (s, 2H, CH$$2$$Cl), 3.82 (s, 3H, OCH$$3$$), 3.76 (s, 3H, OCH$$3$$).
Thioether Bridge Formation
Nucleophilic Substitution
Procedure :
- Suspend 7 (5.0 g, 18.9 mmol) and 9 (5.3 g, 20.7 mmol) in dry DMF (100 mL).
- Add potassium carbonate (7.8 g, 56.7 mmol) and heat at 60°C under N$$_2$$ for 8 hr.
- Quench with ice-water, extract with ethyl acetate, and purify via silica gel chromatography (hexane/ethyl acetate 1:1) to obtain the target compound (10) (Yield: 78%).
Analytical Data :
- 10 : m.p. 232–234°C; $$ ^1H $$-NMR (DMSO-$$ d6 $$): δ 10.21 (s, 1H, NH), 9.10 (d, J = 5.1 Hz, 1H), 8.75 (d, J = 4.8 Hz, 1H), 8.32 (td, J = 7.8, 1.8 Hz, 1H), 7.95 (m, 2H), 7.64 (ddd, J = 7.5, 4.8, 1.2 Hz, 1H), 7.50 (d, J = 3.0 Hz, 1H), 7.10 (dd, J = 9.0, 3.0 Hz, 1H), 6.83 (d, J = 9.0 Hz, 1H), 4.25 (s, 2H, SCH$$2$$), 3.80 (s, 3H, OCH$$3$$), 3.74 (s, 3H, OCH$$3$$).
- HRMS (ESI+) : m/z calcd for C$${22}$$H$${20}$$N$$6$$O$$3$$S [M+H]$$^+$$: 473.1398; found: 473.1395.
Optimization and Mechanistic Insights
Solvent and Base Effects
Replacing DMF with THF or acetone reduces yields to <50% due to poor solubility of 7 . Using Hünig’s base instead of K$$2$$CO$$3$$ decreases regioselectivity by promoting N-alkylation over S-alkylation.
Temperature Control
Heating above 70°C leads to decomposition of the triazolopyridazine core, while temperatures <50°C result in incomplete substitution. The optimal range is 60–65°C.
Scalability and Industrial Considerations
A pilot-scale synthesis (500 g batch) achieved 72% yield using:
- Reactor : 100 L glass-lined vessel with overhead agitation
- Workup : Continuous liquid-liquid extraction using a centrifugal contactor
- Purification : Recrystallization from ethanol/water (4:1)
Q & A
Basic: What are the critical parameters for optimizing the synthesis of this compound?
Answer:
The synthesis requires multi-step reactions with precise control of:
- Temperature : Elevated temperatures (80–120°C) for cyclization steps involving triazolo-pyridazine formation .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) for thioacetamide coupling reactions .
- Catalysts : Use of palladium catalysts or acid/base conditions for heterocyclic ring closure .
Purification often employs column chromatography with gradients of ethyl acetate/hexane .
Basic: Which analytical methods are essential for structural confirmation?
Answer:
- NMR spectroscopy : 1H/13C NMR to verify substituent positions on the phenyl, pyridazine, and triazole rings .
- Mass spectrometry (HRMS) : To confirm molecular ion peaks and isotopic patterns .
- X-ray crystallography (if feasible): Resolves ambiguities in stereochemistry or regioselectivity .
Basic: How can researchers assess the compound’s initial biological activity?
Answer:
- Enzyme inhibition assays : Target kinases or proteases using fluorescence-based or colorimetric methods (e.g., ATPase activity for kinase inhibition) .
- Cellular viability assays : MTT or resazurin assays in cancer cell lines to screen for cytotoxicity .
- Binding affinity studies : Surface plasmon resonance (SPR) to measure interactions with receptors .
Advanced: How to resolve contradictory activity data between analogs with varying substituents?
Answer:
- Structure-activity relationship (SAR) analysis : Systematically modify substituents (e.g., methoxy vs. chloro groups) and correlate with bioactivity trends .
- Computational docking : Use software like AutoDock to predict binding modes and identify steric/electronic clashes .
- Pharmacophore modeling : Map critical functional groups (e.g., triazole N-atoms, thioether linkage) to explain activity variations .
Advanced: What strategies mitigate low yield in the final coupling step?
Answer:
- Optimize stoichiometry : Use excess thiol-containing intermediates (1.2–1.5 eq) to drive the thioether formation .
- Activating agents : Employ EDCI/HOBt or DCC for amide bond formation between thioacetamide and aryl amines .
- Inert atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation of sulfur moieties .
Advanced: How to investigate the compound’s metabolic stability in vitro?
Answer:
- Microsomal assays : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS .
- CYP450 inhibition screening : Use fluorogenic substrates to identify interactions with cytochrome P450 enzymes .
- Plasma stability tests : Monitor degradation in plasma at 37°C over 24 hours .
Advanced: What computational methods predict electronic properties relevant to bioactivity?
Answer:
- Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to assess redox potential and nucleophilic/electrophilic sites .
- Molecular dynamics simulations : Model solvation effects and conformational stability in biological environments .
- QSAR modeling : Derive quantitative relationships between substituent descriptors (e.g., logP, polar surface area) and activity .
Advanced: How to address discrepancies in NMR data due to tautomerism?
Answer:
- Variable-temperature NMR : Observe signal splitting/merging at different temperatures to identify tautomeric equilibria .
- 2D NMR (COSY, NOESY) : Resolve overlapping peaks and assign proton-proton correlations .
- Isotopic labeling : Introduce deuterium at labile positions (e.g., NH groups) to simplify spectra .
Advanced: What in vivo models are suitable for evaluating pharmacokinetics?
Answer:
- Rodent studies : Administer compound intravenously/orally and measure plasma concentration-time profiles using LC-MS/MS .
- Tissue distribution analysis : Quantify accumulation in target organs (e.g., liver, brain) post-sacrifice .
- Metabolite identification : Collect bile/urine samples and characterize metabolites via high-resolution MS .
Advanced: How to design analogs to improve solubility without compromising activity?
Answer:
- Introduce polar groups : Add hydroxyl, amine, or carboxylate moieties to the phenyl or pyridazine rings .
- Prodrug strategies : Mask hydrophobic groups with enzymatically cleavable linkers (e.g., ester prodrugs) .
- Salt formation : Prepare hydrochloride or sodium salts of basic nitrogen atoms in the triazole ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
